molecular formula C38H33NO4S B594706 Fmoc-N-Me-D-Cys(Trt)-OH CAS No. 1349807-46-0

Fmoc-N-Me-D-Cys(Trt)-OH

Cat. No. B594706
M. Wt: 599.745
InChI Key: RAKOPMQMPUNRGI-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-D-Cys(Trt)-OH is a peptide derivative used in the synthesis of peptides, proteins, and other molecules. It is a modified form of cysteine, which is a sulfur-containing amino acid found in proteins. Fmoc-N-Me-D-Cys(Trt)-OH is a derivative of cysteine that has been modified to make it more stable and more suitable for use in synthetic biology. It has been used in a variety of scientific research applications, including protein engineering, gene therapy, and drug discovery.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of Fmoc-N-Me-D-Cys(Trt)-OH involves the protection of the cysteine thiol group and the N-methyl group, followed by Fmoc protection of the amino group. The Trt group is used as a protecting group for the cysteine side chain. The deprotection of the Fmoc group and the final deprotection of the Trt and N-methyl groups yield the desired compound.

Starting Materials
N-methyl-D-cysteine, Trityl chloride, Diisopropylethylamine (DIPEA), Fmoc-Cl, Hydrogen chloride (HCl), Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), Triisopropylsilane (TIPS), Tetrabutylammonium fluoride (TBAF)

Reaction
Protection of N-methyl group with trityl chloride in the presence of DIPEA in DCM, Protection of cysteine thiol group with TIPS in DMF, Fmoc protection of amino group with Fmoc-Cl and DIPEA in DMF, Deprotection of Fmoc group with 20% piperidine in DMF, Deprotection of trityl group with 1% HCl in MeOH, Deprotection of N-methyl group with TBAF in DMF

Scientific Research Applications

Fmoc-N-Me-D-Cys(Trt)-OH has been used in a variety of scientific research applications, including protein engineering, gene therapy, and drug discovery. In protein engineering, Fmoc-N-Me-D-Cys(Trt)-OH can be used to modify proteins to increase their stability, solubility, and activity. In gene therapy, Fmoc-N-Me-D-Cys(Trt)-OH can be used to deliver gene-editing tools to target cells. In drug discovery, Fmoc-N-Me-D-Cys(Trt)-OH can be used to create novel peptides with potential therapeutic benefits.

Mechanism Of Action

Fmoc-N-Me-D-Cys(Trt)-OH acts as a stabilizing agent in the synthesis of peptides, proteins, and other molecules. It can also be used to modify proteins to increase their stability, solubility, and activity. In addition, Fmoc-N-Me-D-Cys(Trt)-OH can be used to deliver gene-editing tools to target cells, and it can be used to create novel peptides with potential therapeutic benefits.

Biochemical And Physiological Effects

Fmoc-N-Me-D-Cys(Trt)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the stability, solubility, and activity of proteins, and it can be used to deliver gene-editing tools to target cells. In addition, Fmoc-N-Me-D-Cys(Trt)-OH has been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

The use of Fmoc-N-Me-D-Cys(Trt)-OH in lab experiments has several advantages. It is a highly stable and specific reagent, and it can be used to modify proteins to increase their stability, solubility, and activity. In addition, Fmoc-N-Me-D-Cys(Trt)-OH can be used to deliver gene-editing tools to target cells, and it can be used to create novel peptides with potential therapeutic benefits. However, there are some limitations to the use of Fmoc-N-Me-D-Cys(Trt)-OH in lab experiments. It is expensive, and it can be difficult to work with due to its high reactivity.

Future Directions

There are several potential future directions for the use of Fmoc-N-Me-D-Cys(Trt)-OH. It could be used to create novel peptides and proteins with improved stability, solubility, and activity. In addition, it could be used to deliver gene-editing tools to target cells more efficiently and effectively. Furthermore, it could be used to create novel drugs with improved therapeutic benefits. Finally, it could be used to create novel materials for use in biomedical applications.

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOPMQMPUNRGI-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-Me-D-Cys(Trt)-OH

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